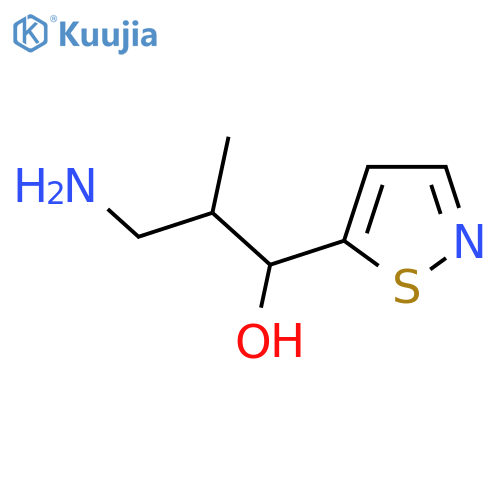

Cas no 1934900-61-4 (3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol)

1934900-61-4 structure

商品名:3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol

CAS番号:1934900-61-4

MF:C7H12N2OS

メガワット:172.247980117798

CID:5276782

3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol

- CID 131001966

-

- インチ: 1S/C7H12N2OS/c1-5(4-8)7(10)6-2-3-9-11-6/h2-3,5,7,10H,4,8H2,1H3

- InChIKey: JHTTWGPBOLJYGN-UHFFFAOYSA-N

- ほほえんだ: S1C(=CC=N1)C(C(C)CN)O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 123

- トポロジー分子極性表面積: 87.4

- 疎水性パラメータ計算基準値(XlogP): 0

3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-684043-0.5g |

3-amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol |

1934900-61-4 | 0.5g |

$1056.0 | 2023-03-10 | ||

| Enamine | EN300-684043-1.0g |

3-amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol |

1934900-61-4 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-684043-2.5g |

3-amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol |

1934900-61-4 | 2.5g |

$2155.0 | 2023-03-10 | ||

| Enamine | EN300-684043-0.05g |

3-amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol |

1934900-61-4 | 0.05g |

$924.0 | 2023-03-10 | ||

| Enamine | EN300-684043-0.25g |

3-amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol |

1934900-61-4 | 0.25g |

$1012.0 | 2023-03-10 | ||

| Enamine | EN300-684043-5.0g |

3-amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol |

1934900-61-4 | 5.0g |

$3189.0 | 2023-03-10 | ||

| Enamine | EN300-684043-10.0g |

3-amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol |

1934900-61-4 | 10.0g |

$4729.0 | 2023-03-10 | ||

| Enamine | EN300-684043-0.1g |

3-amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol |

1934900-61-4 | 0.1g |

$968.0 | 2023-03-10 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01093070-1g |

3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol |

1934900-61-4 | 95% | 1g |

¥5481.0 | 2023-03-19 |

3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol 関連文献

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

1934900-61-4 (3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol) 関連製品

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬